3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoic acid hydrochloride - 1052526-99-4

3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoic acid hydrochloride

Catalog Number: EVT-3215516
CAS Number: 1052526-99-4
Molecular Formula: C9H15ClN2O2
Molecular Weight: 218.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid

Compound Description: This compound features a 2-methyl-5-nitro-1H-imidazol-1-yl group linked to a benzoic acid moiety via a propan-2-yloxycarbonyl bridge. The research primarily focuses on its crystal structure, highlighting the presence of intermolecular hydrogen bonds. []

Relevance: This compound shares the core imidazole ring system with 3-(2-Isopropyl-imidazol-1-yl)-propionic acid hydrochloride. The variations lie in the substituents on the imidazole ring and the presence of different functional groups attached to the propionic acid chain.

3-(1H-imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic acid (UK 38.485)

Compound Description: This compound is a thromboxane synthetase inhibitor that has shown protective effects on ischemic myocardium in canine models. It achieves this by reducing oxygen debt and the release of potassium, inorganic phosphate, and lactate during myocardial ischemia. []

Relevance: The compound exhibits structural similarity to 3-(2-Isopropyl-imidazol-1-yl)-propionic acid hydrochloride through the presence of the imidazole ring and the propionic acid side chain. The difference lies in the substitution at the 1-position of the imidazole, where the target compound has an isopropyl group and UK 38.485 has a methyl-indole group.

3-[(Carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid

Compound Description: Identified in human urine, this compound is implicated in the metabolic pathway of urocanic acid and thiol compounds like cysteine and glutathione. Its formation is suggested to occur through the degradation of S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine. [, ]

Relevance: While this compound and 3-(2-Isopropyl-imidazol-1-yl)-propionic acid hydrochloride share the imidazole ring and propionic acid motif, a key difference is the presence of a carboxymethylthio group at the 3-position of the propionic acid chain in this compound, contrasting with the isopropyl group on the imidazole ring in the target compound.

S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine (CIE-Cys)

Compound Description: Proposed as a precursor to both 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid and S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]-3-thiolactic acid, this compound is believed to be involved in the metabolism of urocanic acid and thiol compounds. Its formation is suggested to involve the addition of cysteine to urocanic acid. [, ]

S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]-3-thiolactic acid (CIE-TL)

Compound Description: Found in human urine, this compound is suggested to be a metabolite of histidine. Its formation is proposed to occur via the enzymatic degradation of S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine in the liver or kidney. []

6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (11)

Compound Description: This compound exhibits potent antagonistic activity against the AMPA receptor, a key player in excitatory neurotransmission. Its activity is comparable to 2,3-dihydro-6-nitro-7-sulfamoylbenzo(f)quinoxaline (NBQX). []

Relevance: This compound is classified as a quinoxalinedione derivative with an imidazole substituent. Although it shares the imidazole moiety with 3-(2-Isopropyl-imidazol-1-yl)-propionic acid hydrochloride, the core structure and the presence of the quinoxalinedione system distinguish it from the target compound.

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

Compound Description: This compound is the final product of a multi-step synthesis. The synthesis involves the hydrogenation of a pyridine ring to a piperidine ring, highlighting a key chemical transformation. []

Relevance: This compound and 3-(2-Isopropyl-imidazol-1-yl)-propionic acid hydrochloride both belong to the class of substituted imidazoles. The distinct structural difference lies in the substituents on the imidazole ring and the nature of the side chain. This compound has a piperidine ring and a dimethylethanamine group attached to the imidazole, while the target compound has an isopropyl group and a propionic acid chain.

Compound Description: A dipeptide composed of beta-alanine and histidine, L-carnosine demonstrates the ability to chelate metal ions, particularly using nitrogen from the imidazole ring and oxygen from the carboxylic acid group. []

3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-[4-(naphthalen-2-ylamino)phenyl]propyl derivatives

Compound Description: These compounds exhibit potent inhibitory activity against retinoic acid 4-hydroxylase (CYP26), an enzyme involved in retinoic acid metabolism. The research emphasizes the influence of modifications to the imidazole/triazole ring and the C3 chain on inhibitory activity. []

YM90K (6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride)

Compound Description: This compound acts as a selective antagonist for the AMPA receptor, exhibiting neuroprotective effects by reducing brain damage following focal cerebral ischemia in animal models. It is structurally similar to other quinoxaline-based AMPA antagonists. [, ]

Relevance: This compound belongs to the same quinoxalinedione derivative class as compound 6, also featuring an imidazole substituent. The presence of the quinoxalinedione core and the specific substitution pattern differentiates it from 3-(2-Isopropyl-imidazol-1-yl)-propionic acid hydrochloride.

Ferrocenyl-carnosine (FcCAR)

Compound Description: This compound is a more electroactive derivative of L-carnosine, designed to enhance its electrochemical detection capabilities. It retains the metal-chelating properties of L-carnosine and exhibits promising electrochemical responses in the presence of metal ions like Hg2+ and Pb2+. []

Relevance: This compound is structurally related to L-carnosine, which, as discussed earlier, shares the imidazole ring and propionic acid features with 3-(2-Isopropyl-imidazol-1-yl)-propionic acid hydrochloride. The addition of the ferrocenyl group to L-carnosine in FcCAR introduces a significant structural difference compared to the target compound.

(2-amine-3-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]propanoic acid (L)

Compound Description: This metronidazole derivative is designed as a chelator for technetium-99m, forming a complex for potential use as a radiopharmaceutical in tumor hypoxia imaging. []

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride (2)

Compound Description: This compound serves as a versatile building block in various chemical reactions, including alkylations and ring closure reactions, leading to a diverse library of compounds. []

4-(1H-benzo[d]imidazol-2-yl)-6-phenyl-2-pyrimidinamines (6a-h)

Compound Description: This series of compounds are synthesized and evaluated for their antimicrobial activity. They are derived from commercially available o-phenylenediamine and α-hydroxy propionic acid through a multistep synthesis. []

Relevance: These compounds, along with 3-(2-Isopropyl-imidazol-1-yl)-propionic acid hydrochloride, belong to the benzimidazole class of compounds. The key structural difference is the presence of a pyrimidine ring linked to the benzimidazole moiety in these compounds, contrasting with the simpler isopropyl and propionic acid substituents in the target compound.

4-Isopropyl-2-(2-iodophenyl)-1,4-dimethyl-4,5-dihydro-1H-imidazol-5-one

Compound Description: This compound, synthesized from 2-amino-2,3-dimethylbutanamide, is studied for its reactivity with organolithium reagents, demonstrating its potential as a precursor for further chemical modifications. []

Relevance: This compound shares the imidazole ring system with 3-(2-Isopropyl-imidazol-1-yl)-propionic acid hydrochloride. The variations lie in the substituents and the saturation of the imidazole ring. This compound has a 4,5-dihydro-1H-imidazol-5-one core with a 2-iodophenyl and an isopropyl group as substituents, whereas the target compound has a fully aromatic imidazole ring.

1,3-bis(4-isopropyl-1,4-dimethyl-4,5-dihydro-1H-imidazol-5-on-2-yl)benzene

Compound Description: This compound, synthesized from the same starting material as compound 15, is also investigated for its reactivity in organometallic reactions, specifically focusing on its potential for directed lithiation. []

1-[2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-yl]-2-arylethanone hydrochlorides (2a-i)

Compound Description: This series of compounds were synthesized by reacting phthalazine pseudobase with various aryl methyl ketones. Their biological activity was assessed on rabbit aortic rings. []

Compound Description: This compound is formed through the acid-assisted reaction of phthalazine pseudobase with cyclohexanone. Its structure incorporates both imidazole and phthalazine ring systems. []

7-[2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-yl]-1,4-benzodioxin-2(3H)-one (6)

Compound Description: Formed from the reaction of phthalazine pseudobase with benzo-1,4-dioxan-2-one, this compound further demonstrates the reactivity of phthalazine pseudobase with various ketones. []

3-(3-Indolin-1-yl-3-oxopropanoyl)aminopropanoic acids

Compound Description: These compounds belong to a series of malonamide derivatives designed as αvβ3 integrin antagonists. The research highlights the structure-activity relationships within this class of compounds. [, ]

(S)-2-(2-Benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic Acid (GI 262570)

Compound Description: This compound acts as a peroxisome proliferator-activated receptor-γ (PPAR-γ) activator and has been shown to induce vasodilation in the hindquarters vascular bed of rats. The research investigates its regional hemodynamic effects. []

Bendamustine Hydrochloride

Compound Description: Bendamustine Hydrochloride is an anticancer drug. The provided research focuses on developing and validating an RP-HPLC method for determining related substances in the bulk drug. []

Compound Description: Identified as an impurity in Bendamustine Hydrochloride, this compound also belongs to the benzimidazole class. It differs from Bendamustine Hydrochloride in the substituents on the nitrogen atom of the benzimidazole ring. []

4-(-5-[(4-5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid

Compound Description: This compound is another impurity detected in Bendamustine Hydrochloride. It also falls under the benzimidazole class and features a butanoic acid chain attached to the benzimidazole ring. []

Isopropyl 4-(5-(bis(2-chloroethyl)amino-1-methyl-1-H-benzol[d]imidazol-2yl)butanoate

Compound Description: This compound, an impurity found in Bendamustine Hydrochloride, is also a benzimidazole derivative. It features an isopropyl ester group and a butanoate chain linked to the benzimidazole ring. []

YM872 ([2,3-dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydro-1-quinoxalinyl]-acetic acid monohydrate)

Compound Description: This compound acts as a selective and potent AMPA receptor antagonist. Studies have demonstrated its neuroprotective effects in animal models of focal cerebral ischemia. It exhibits high water solubility, making it a potentially valuable therapeutic agent for stroke. [, , ]

Relevance: Like compounds 6 and 10, this compound belongs to the quinoxalinedione derivative class and possesses an imidazole substituent. Despite sharing the imidazole moiety with 3-(2-Isopropyl-imidazol-1-yl)-propionic acid hydrochloride, the distinct quinoxalinedione core structure and the presence of an acetic acid group instead of a propionic acid chain differentiate YM872 from the target compound.

5-methoxy-2-mercapto benzimidazole derivatives

Compound Description: This series of compounds were synthesized and evaluated for their anticonvulsant activity. The synthesis involved reacting 5-methoxy-2-mercaptobenzimidazole with chloroacetic acid and further modifications. []

Imazapyr (2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl) pyridine-3-carboxylic acid)

Compound Description: Imazapyr is an imidazolinone herbicide. The research investigated its photocatalytic degradation pathways and intermediates in the presence of CaxMnOy-TiO2 hetero-nanostructures. []

BMS-289948 (4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride)

Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor. It has shown efficacy in reducing beta-amyloid (Aβ) levels in the brain and plasma of APP-YAC mice, making it a potential therapeutic candidate for Alzheimer's disease. []

BMS-299897 (4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid)

Compound Description: Similar to BMS-289948, BMS-299897 is an orally active gamma-secretase inhibitor. It also exhibits the ability to reduce Aβ levels in the brain and plasma of APP-YAC mice and guinea pigs, suggesting its potential in Alzheimer's disease treatment. []

Compound Description: These enantiomeric compounds demonstrated inhibitory activity against rabbit platelet aggregation induced by ADP and arachidonic acid. The research aimed to determine their biological target and structure-activity relationships. []

Dazoxiben (4-[2-(1H-imidazol-1-yl)ethoxy] benzoic acid)

Compound Description: Dazoxiben is a thromboxane synthase inhibitor, demonstrating the ability to inhibit platelet aggregation. []

2-Amino-3-(2-((3-((2-hydroxy-4-sulfamoylphenyl)imino)-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl)-1H-imidazol-4-yl)propanoic acid

Compound Description: This compound is a newly synthesized azo-Schiff base ligand. It forms chelate complexes with various metal ions, including Au(III), and exhibits promising antimicrobial activity. []

1-(3-aminopropylamino)ethane-1,1-diyldiphosphonic acid (3)

Compound Description: This novel bisphosphonate serves as a precursor for synthesizing bone-targeting radiolabeled compounds. It was conjugated to various chelators and then labeled with technetium-99m or rhenium for potential use in bone imaging. []

Relevance: While this compound lacks an imidazole ring, it shares a structural feature with 3-(2-Isopropyl-imidazol-1-yl)-propionic acid hydrochloride through its amino propyl group. This propylamine moiety in both compounds highlights a potential point of modification or extension for attaching other functional groups.

Properties

CAS Number

1052526-99-4

Product Name

3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoic acid hydrochloride

IUPAC Name

3-(2-propan-2-ylimidazol-1-yl)propanoic acid;hydrochloride

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C9H14N2O2.ClH/c1-7(2)9-10-4-6-11(9)5-3-8(12)13;/h4,6-7H,3,5H2,1-2H3,(H,12,13);1H

InChI Key

IBXROQZOCMEXLE-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CN1CCC(=O)O.Cl

Canonical SMILES

CC(C)C1=NC=CN1CCC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.